molecular formula C15H11FO4 B6369557 2-(2-Fluoro-5-methoxycarbonylphenyl)benzoic acid CAS No. 1261941-52-9

2-(2-Fluoro-5-methoxycarbonylphenyl)benzoic acid

Cat. No.: B6369557
CAS No.: 1261941-52-9
M. Wt: 274.24 g/mol
InChI Key: RHSXRJMATDTDMW-UHFFFAOYSA-N
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Description

2-(2-Fluoro-5-methoxycarbonylphenyl)benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a fluorine atom and a methoxycarbonyl group attached to the phenyl ring

Properties

IUPAC Name

2-(2-fluoro-5-methoxycarbonylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FO4/c1-20-15(19)9-6-7-13(16)12(8-9)10-4-2-3-5-11(10)14(17)18/h2-8H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHSXRJMATDTDMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)F)C2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60683358
Record name 2'-Fluoro-5'-(methoxycarbonyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60683358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261941-52-9
Record name 2'-Fluoro-5'-(methoxycarbonyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60683358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluoro-5-methoxycarbonylphenyl)benzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluorobenzoic acid and 5-methoxycarbonylphenylboronic acid.

    Suzuki-Miyaura Coupling: The key step in the synthesis is the Suzuki-Miyaura coupling reaction. This reaction involves the coupling of 2-fluorobenzoic acid with 5-methoxycarbonylphenylboronic acid in the presence of a palladium catalyst and a base.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired this compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluoro-5-methoxycarbonylphenyl)benzoic acid can undergo various types of chemical reactions, including:

    Substitution Reactions: The fluorine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

    Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

    Esterification: Acid catalysts like sulfuric acid or p-toluenesulfonic acid are commonly used for esterification reactions.

    Reduction: Lithium aluminum hydride or borane can be used as reducing agents for the reduction of the carboxylic acid group.

Major Products Formed

    Substitution: Products with different functional groups replacing the fluorine atom.

    Esterification: Esters of this compound.

    Reduction: Alcohol derivatives of the compound.

Scientific Research Applications

2-(2-Fluoro-5-methoxycarbonylphenyl)benzoic acid has several scientific research applications, including:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as an intermediate in the synthesis of drug candidates.

    Material Science: It is used in the preparation of functional materials with specific properties.

    Biological Studies: The compound is studied for its potential biological activities and interactions with biomolecules.

Mechanism of Action

The mechanism of action of 2-(2-Fluoro-5-methoxycarbonylphenyl)benzoic acid depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The presence of the fluorine atom and the methoxycarbonyl group can influence the compound’s binding affinity and selectivity towards its targets.

Comparison with Similar Compounds

Similar Compounds

    2-Fluorobenzoic Acid: Lacks the methoxycarbonyl group.

    5-Methoxycarbonylphenylboronic Acid: Lacks the fluorine atom.

    2-(2-Fluoro-5-methoxyphenyl)benzoic Acid: Similar structure but with a methoxy group instead of a methoxycarbonyl group.

Uniqueness

2-(2-Fluoro-5-methoxycarbonylphenyl)benzoic acid is unique due to the presence of both the fluorine atom and the methoxycarbonyl group on the phenyl ring. This combination of functional groups can impart specific chemical and biological properties to the compound, making it valuable for various applications.

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